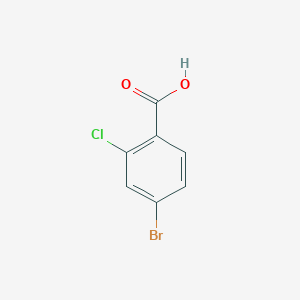

4-Bromo-2-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVZWSOFJKYSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208460 | |

| Record name | 4-Bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-90-2 | |

| Record name | 4-Bromo-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59748-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059748902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-chlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695NUG32VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, imparts distinct reactivity and makes it a valuable building block in the fields of pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

This compound is typically an off-white to white crystalline solid at room temperature.[1] The presence of the electron-withdrawing halogen atoms and the carboxylic acid group influences its chemical behavior, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄BrClO₂ | [2] |

| Molecular Weight | 235.46 g/mol | [2] |

| CAS Number | 59748-90-2 | [2] |

| Appearance | Off-white to white crystalline powder | [1] |

| Melting Point | 171-175 °C | |

| pKa | 2.68±0.25 (Predicted) | [3] |

| LogP | 2.9 (Computed) | [2] |

| Purity | ≥97% |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Methanol | Soluble | |

| DMSO | Soluble | [3] |

| Water | Log10 of Water solubility in mol/l (log₁₀WS) is a predicted value. | [4] |

Spectroscopic Data and Interpretation

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the aromatic ring are in different chemical environments, leading to a complex splitting pattern.

¹H NMR (Predicted): The aromatic region (typically 7.0-8.5 ppm) would show three distinct proton signals. The proton ortho to the carboxylic acid group would likely be the most deshielded.

¹³C NMR (Predicted): The carbon spectrum would display seven signals: one for the carboxylic carbon (around 165-175 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad band, characteristic of the carboxylic acid hydroxyl group. |

| 1680-1710 | C=O | Strong absorption, corresponding to the carbonyl stretch of the carboxylic acid. |

| 1550-1610 | C=C | Aromatic ring stretching vibrations. |

| 1210-1320 | C-O | Stretching vibration of the carboxylic acid C-O bond. |

| 700-850 | C-Cl, C-Br | Stretching vibrations for the carbon-halogen bonds. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a characteristic molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex pattern of isotopic peaks (M, M+2, M+4).

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[3] The fragmentation of this compound would also involve the cleavage of the carbon-halogen bonds.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound can be achieved via the oxidation of 4-bromo-2-chlorotoluene. The following is a general procedure and should be adapted and optimized based on laboratory conditions.

Materials:

-

4-bromo-2-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 4-bromo-2-chlorotoluene and a solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition.

-

The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

After cooling, the excess potassium permanganate is destroyed by the addition of a small amount of sodium bisulfite.

-

The mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

High-Performance Liquid Chromatography (HPLC) Analysis

Purity analysis of this compound can be effectively performed using reversed-phase HPLC.[5]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid). A typical starting condition could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

-

Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions and record the chromatograms.

-

The purity of the sample is determined by comparing the peak area of the analyte with the total area of all peaks in the chromatogram.

Applications in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Role as a Precursor for Hypoglycemic Drugs

5-Bromo-2-chlorobenzoic acid, an isomer of the title compound, is a key starting material for the synthesis of Dapagliflozin and Empagliflozin.[6][7] The synthetic strategies often involve the coupling of a derivative of this benzoic acid with a protected glucose moiety. The following diagram illustrates a simplified conceptual workflow for the synthesis of such SGLT2 inhibitors, highlighting the central role of the substituted benzoic acid core.

Caption: Simplified workflow for the synthesis of SGLT2 inhibitors.

This synthetic pathway underscores the importance of this compound and its isomers as foundational molecules in the development of modern therapeutics. The specific placement of the halogen atoms allows for regioselective reactions, which are critical in the construction of complex drug molecules.

Safety and Handling

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[2] It can also cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its spectroscopic characteristics, handling procedures, and synthetic applications is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound (CAS 59748-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. This compound [webbook.nist.gov]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both bromine and chlorine substituents on the benzoic acid core, provides a versatile platform for a variety of chemical modifications. A thorough understanding of its physical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, process scale-up, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and outlines a key synthetic pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 171-175 °C | [3] |

| Boiling Point | 338.3 °C (Predicted) | |

| Density | 1.832 g/cm³ (Predicted) | |

| Solubility in Water | Predicted to be low | |

| LogP (Octanol-Water Partition Coefficient) | 2.8007 (Computed) | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound. These are generalized procedures based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.[5]

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[5]

Boiling Point Determination (Thiele Tube Method)

For organic solids that do not decompose at their boiling point, the Thiele tube method provides a simple and effective means of determination.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of a compound in a given solvent is a fundamental property that influences its behavior in various applications.

Apparatus:

-

Scintillation vials or test tubes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a vial.

-

The mixture is stirred vigorously in a temperature-controlled water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique. The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).[7][8]

Density Measurement (Gas Pycnometry)

For crystalline solids, gas pycnometry provides an accurate method for determining density by measuring the volume of the solid.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

A known mass of this compound is accurately weighed and placed into the sample cell.

-

The sample cell is placed into the gas pycnometer.

-

The instrument is purged with an inert gas (typically helium) to remove any adsorbed gases from the sample surface.

-

The instrument then performs a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid material.

-

The density is calculated by dividing the mass of the sample by its measured volume. Modern digital density meters can also be used for accurate measurements of organic acids.[9]

Synthetic Pathway Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound from 4-bromo-2-chloro-1-iodobenzene via a palladium-catalyzed carbonylation reaction.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, offering valuable data and experimental context for professionals in the chemical and pharmaceutical sciences. The provided protocols serve as a foundation for the accurate characterization of this important synthetic intermediate, while the visualized synthetic pathway offers insight into its preparation. A comprehensive understanding of these fundamental characteristics is paramount for the successful and efficient utilization of this compound in the development of new molecules and materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring the density of acids | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid, with the CAS number 59748-90-2, is a versatile di-halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, alongside a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and its role as a building block in the development of biologically active compounds for the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is typically an off-white to pale yellow solid.[1] The presence of the electron-withdrawing chlorine and bromine atoms, as well as the carboxylic acid group, significantly influences its reactivity and physical characteristics. A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| CAS Number | 59748-90-2 | [2] |

| Molecular Formula | C₇H₄BrClO₂ | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| Melting Point | 166-177 °C | [1] |

| Boiling Point | 319.10 °C | |

| Flash Point | 146.8 °C | |

| Purity | ≥97% (HPLC) | [1] |

| LogP | 2.9 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available through the NIST WebBook. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Br and C-Cl stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

This compound can be synthesized through various methods, including the oxidation of corresponding toluene derivatives or through halogenation of benzoic acid precursors. One documented synthesis involves a palladium-catalyzed carbonylation of 4-bromo-2-chloro-1-iodobenzene in a flow reactor system.[3]

The reactivity of this compound is centered around three key functional sites: the carboxylic acid group, the bromine atom, and the chlorine atom. This allows for a diverse range of chemical transformations.

-

Carboxylic Acid Group: The carboxylic acid can readily undergo esterification and amide bond formation, providing a key handle for derivatization.

-

Halogen Atoms: The bromine and chlorine atoms are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of bromine and chlorine can potentially allow for selective functionalization.

Applications in Drug Discovery and Development

This compound serves as a critical starting material and intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research.[1]

Kinase Inhibitors

The scaffold of this compound is found in the precursors to several kinase inhibitors. While direct synthesis from this exact starting material is not always documented, closely related analogs like 4-amino-3-bromobenzoic acid are used to synthesize multi-kinase inhibitors such as Sorafenib.[4] Sorafenib is known to target the RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[4]

Anti-inflammatory Agents

Derivatives of halogenated benzoic acids have shown promise as anti-inflammatory agents. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), which is structurally related to this compound, has been demonstrated to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[5] This activity is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]

Antimicrobial Agents

Benzoic acid derivatives are known for their antimicrobial properties. Analogs of 4-aminobenzoic acid, which can be synthesized from precursors like this compound, can act as competitive inhibitors of dihydropteroate synthase (DHPS).[6] This enzyme is critical in the bacterial folate synthesis pathway, and its inhibition disrupts the production of essential nucleotides and amino acids, thereby halting bacterial growth.[6]

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Esterification (Fischer-Speier)

This protocol describes the conversion of this compound to its corresponding methyl or ethyl ester.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Anhydrous Methanol or Ethanol (serves as solvent and reactant)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

-

Procedure:

-

Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise while stirring at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

-

Amide Coupling

This protocol outlines the formation of an amide bond using a coupling agent like HATU.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Desired amine (1.0-1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF or DCM

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU to the solution and stir for 15-30 minutes for pre-activation.

-

Slowly add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Safety Information

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the development of new therapeutic agents and agrochemicals. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, reactivity, and synthetic applications is key to leveraging this compound for the discovery and development of novel bioactive molecules.

References

- 1. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 2. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Synthesis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 4-Bromo-2-chlorobenzoic acid, a valuable building block in pharmaceutical and chemical research. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to aid in methodological selection and process optimization.

Executive Summary

This compound can be synthesized through several distinct pathways. This guide details three prominent methods:

-

Palladium-Catalyzed Carbonylation: A direct and efficient route starting from a pre-functionalized aromatic ring.

-

Oxidation of 4-Bromo-2-chlorotoluene: A classical and industrially relevant approach utilizing a readily available starting material.

-

Sandmeyer Reaction Sequence: A versatile multi-step synthesis commencing from a simple aromatic amine, offering flexibility in analog synthesis.

Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Data Presentation

The following tables summarize the key quantitative metrics for the described synthetic routes, providing a clear basis for comparison.

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1: Carbonylation | Route 2: Oxidation | Route 3: Sandmeyer Reaction |

| Starting Material | 4-Bromo-2-chloro-1-iodobenzene | 4-Bromo-2-chlorotoluene | 2-Chloroaniline |

| Number of Key Steps | 1 | 1 | 3 |

| Overall Yield (Reported/Typical) | ~76%[1] | 90-95% (analogous reactions)[2] | Variable, dependent on all steps |

| Key Reagents | Palladium Acetate, CO | KMnO₄ or Co(OAc)₂/O₂ | NBS, NaNO₂, CuCN |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59748-90-2[3][4] |

| Molecular Formula | C₇H₄BrClO₂[3][4] |

| Molecular Weight | 235.46 g/mol [3][4] |

| Melting Point | 171-175 °C |

| Appearance | White to off-white solid |

Synthetic Pathways and Experimental Protocols

Route 1: Palladium-Catalyzed Carbonylation of 4-Bromo-2-chloro-1-iodobenzene

This route offers a direct conversion to the target molecule with good yield. It involves the palladium-catalyzed carbonylation of a di-halogenated benzene derivative.

Caption: Synthesis of this compound via Carbonylation.

Experimental Protocol:

A solution of 4-bromo-2-chloro-1-iodobenzene (1.68 mmol), triethylamine (2.69 mmol), and water (28 mmol) in 1,4-dioxane (5.8 mL) is prepared. In a separate loop, a solution of palladium acetate (0.08 mmol) and triphenylphosphine (0.168 mmol) in 1,4-dioxane (6 mL) is prepared. The reaction is carried out in a flow reactor system at 110 °C with a carbon monoxide pressure of 15 bar.[1] After the reaction reaches a steady state (approximately 2 hours), the substrate and catalyst solutions are introduced into the flow system.[1]

The collected reaction mixture is evaporated to dryness. The residue is redissolved in ethyl acetate (25 mL) and extracted with a 2 M sodium carbonate solution (3 x 10 mL). The combined aqueous layers are then acidified with 2 M HCl, and the product is extracted with ethyl acetate (3 x 25 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]

Route 2: Oxidation of 4-Bromo-2-chlorotoluene

This method represents a more traditional and potentially scalable approach, starting from the corresponding toluene derivative. The oxidation of the methyl group yields the carboxylic acid.

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol (Representative):

To a solution of 4-bromo-2-chlorotoluene in water, an excess of potassium permanganate is added. The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears. The reaction mixture is then cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with concentrated HCl, leading to the precipitation of this compound. The solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.[5][6]

Alternatively, catalytic oxidation can be employed using a cobalt(II) acetate and sodium bromide catalyst system in acetic acid, with oxygen bubbled through the reaction mixture at elevated temperatures.[2]

Route 3: Sandmeyer Reaction from 2-Chloroaniline

This multi-step synthesis is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups via a diazonium salt intermediate.

Caption: Multi-step synthesis via Sandmeyer Reaction.

Experimental Protocol:

-

Step 1: Synthesis of 4-Bromo-2-chloroaniline 2-Chloroaniline (2 mmol) and potassium bromide (1.2 mmol) are dissolved in a mixture of acetic acid and water (9:1 v/v).[1] To this solution, N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature at 25 °C. The reaction is stirred for 1 hour.[1] After completion, the mixture is extracted with dichloromethane. The organic layer is purified by column chromatography to yield 4-bromo-2-chloroaniline.[1]

-

Step 2: Diazotization of 4-Bromo-2-chloroaniline 4-Bromo-2-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.[7] The formation of the diazonium salt is typically monitored by a starch-iodide paper test for excess nitrous acid.

-

Step 3: Sandmeyer Reaction and Hydrolysis The cold diazonium salt solution is added to a solution of copper(I) cyanide (CuCN) and potassium cyanide. The mixture is stirred and gently warmed, leading to the formation of 4-bromo-2-chlorobenzonitrile.[8] The nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidic workup.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical synthesis and workup procedure as described in the protocols.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide provides a comprehensive overview of the key synthetic strategies for obtaining this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, required scale, and the desired purity of the final product. The detailed protocols and comparative data herein serve as a valuable resource for researchers in the planning and execution of their synthetic endeavors.

References

- 1. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-2-chlorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research. This document details its molecular structure, physicochemical properties, and provides an in-depth look at its synthesis and purification. Furthermore, it outlines established analytical methodologies for its characterization. While direct biological signaling pathways for this compound are not extensively documented, its crucial role as a versatile building block in the synthesis of bioactive molecules is well-established. This guide will serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical industry.

Molecular Structure and Identification

This compound is a disubstituted benzoic acid with a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 59748-90-2[1] |

| Molecular Formula | C₇H₄BrClO₂[1] |

| Molecular Weight | 235.46 g/mol [1] |

| SMILES String | C1=CC(=C(C=C1Br)Cl)C(=O)O[1] |

| InChI | InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)[1] |

| InChIKey | JAVZWSOFJKYSDY-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various chemical processes.

| Property | Value |

| Melting Point | 171-175 °C[2] |

| Boiling Point | 319.1 °C (Predicted) |

| pKa | 2.68±0.25 (Predicted) |

| LogP | 3.02[3] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and DMSO. |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the Sandmeyer reaction of a corresponding aniline derivative. A detailed experimental protocol is as follows:

Materials:

-

5-Bromo-2-aminobenzoic acid derivative

-

Sodium nitrite

-

Hydrochloric acid

-

Copper(I) chloride

-

Solvent (e.g., water, acetonitrile)

Procedure:

-

Dissolve the 5-bromo-2-aminobenzoic acid derivative in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The crude this compound can then be isolated by filtration.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetic acid)

-

Activated carbon

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

Add a small amount of activated carbon to decolorize the solution and heat briefly.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): While specific peak assignments can vary slightly with the solvent used, the proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carboxylic acid carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch. Aromatic C-H and C-C stretching and bending vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the bromine and chlorine atoms, which have characteristic isotopic patterns (M, M+2 for chlorine; M, M+2 for bromine).

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[4] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

-

Pharmaceuticals: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory agents and SGLT2 inhibitors for the treatment of diabetes.[4][5][6]

-

Agrochemicals: This compound is used in the development of novel herbicides and pesticides.[4]

Logical Workflow Visualization

Since a specific biological signaling pathway for this compound is not well-defined, the following diagram illustrates a general workflow for its synthesis and subsequent application in the drug discovery process. This logical flow is highly relevant for the target audience of researchers and drug development professionals.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined structure and reactivity provide a solid foundation for the synthesis of a wide range of complex organic molecules. This technical guide has summarized the key information regarding its molecular properties, synthesis, purification, and analysis, providing a practical resource for scientists and researchers in the field. While its direct biological targets remain an area for further investigation, its role as a foundational scaffold in medicinal chemistry is firmly established.

References

- 1. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59748-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Melting Point of 4-Bromo-2-chlorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzoic acid, with a primary focus on its melting point—a critical parameter for identity and purity assessment. The document details reported melting point values from various commercial suppliers, outlines standardized experimental protocols for its determination, and discusses factors that influence measurement accuracy. Included are workflows and diagrams to support researchers in analytical and synthetic applications. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making accurate characterization of its physical properties essential for research and development.[1]

Physicochemical Data

This compound is an aromatic carboxylic acid featuring both bromine and chlorine substituents.[1] Its unique structure makes it a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 59748-90-2 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][3][4] |

| Molecular Weight | 235.46 g/mol | [1][2][3][5] |

| Appearance | Off-white to white powder or crystal | [1] |

| Purity | ≥97% (HPLC) | [1] |

Melting Point Data

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this range. Below is a summary of reported melting point values for this compound from various suppliers.

| Reported Melting Point (°C) | Purity | Source |

| 171-175 °C | 97% | Sigma-Aldrich |

| 169-177 °C | ≥97% (HPLC) | Chem-Impex[1] |

| 172.0-175.0 °C | >98.0% | Tokyo Chemical Industry |

Note: Some sources may list other melting points, which could correspond to different isomers or purities.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is fundamental for verifying the identity and purity of this compound. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).[6]

This widely used technique involves heating a small sample in a capillary tube at a controlled rate.[6]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform packing and heat distribution.[6]

-

Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the tube gently to pack the solid to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Insert a calibrated thermometer or digital probe.[6]

-

Melting Point Determination:

-

Data Recording:

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Program the instrument with the desired temperature profile. This typically involves:

-

An initial isothermal period to allow for stabilization.

-

A heating ramp at a constant rate (e.g., 10°C/min).

-

A final isothermal period.

-

-

Data Analysis: The instrument records the differential heat flow versus temperature. The resulting thermogram shows an endothermic peak corresponding to melting. The onset temperature of this peak is typically reported as the melting point.[6]

Synthesis and Purification Overview

The purity of this compound, which directly impacts its melting point, is dependent on its synthesis and subsequent purification. A common synthetic route involves the palladium-catalyzed carbonylation of an aryl halide.[2]

General Synthesis Steps:

-

A solution of an appropriate ortho-substituted iodoarene substrate is prepared in a solvent like 1,4-dioxane with a base (e.g., triethylamine).[2]

-

A palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., triphenylphosphine) are prepared in a separate solution.[2]

-

The solutions are introduced into a flow reactor under a pressurized carbon monoxide atmosphere at an elevated temperature (e.g., 110°C).[2]

-

After the reaction, the mixture is worked up by evaporation, extraction with a basic solution (e.g., sodium carbonate), followed by acidification (e.g., with HCl) to precipitate the crude product.[2]

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent to remove unreacted starting materials and isomeric impurities, such as 5-bromo-2-chlorobenzoic acid.[2][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationships influencing its accuracy.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Factors Influencing Melting Point Measurement Accuracy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 59748-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-Bromo-2-chlorobenzoic acid (CAS No: 59748-90-2), a compound of interest in synthetic chemistry and drug development. The document outlines expected spectral characteristics based on its structure and provides standardized protocols for data acquisition using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₄BrClO₂[1]

-

Molecular Weight: 235.46 g/mol [1]

-

Structure:

Image Source: PubChem CID 108829

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound. While direct experimental values for NMR and IR were not available in the cited resources, the tables provide predicted values based on the analysis of its functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic H (H-6) |

| ~7.7 - 7.9 | Doublet of Doublets | 1H | Aromatic H (H-5) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic H (H-3) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~165-168 | Carboxylic Acid Carbon (-C OOH) |

| ~135-140 | Aromatic C (C-Cl) |

| ~132-135 | Aromatic C (C-H) |

| ~130-133 | Aromatic C (C-H) |

| ~128-131 | Aromatic C (C-COOH) |

| ~125-128 | Aromatic C (C-Br) |

| ~120-123 | Aromatic C (C-H) |

Note: The exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands (Sample Preparation: KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid (Aromatic) |

| ~3100 | Medium | C-H Stretch | Aromatic |

| 1550-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O Stretch | Carboxylic Acid |

| 1000-1100 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

| 500-600 | Medium-Strong | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. The spectrum is complicated by the presence of two halogen isotopes: ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio). This results in a characteristic isotopic cluster for the molecular ion and any fragments containing both halogens.

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z (mass/charge) | Proposed Fragment | Interpretation |

| 234/236/238 | [C₇H₄BrClO₂]⁺ | Molecular Ion (M⁺) cluster |

| 217/219/221 | [C₇H₃BrClO]⁺ | Loss of hydroxyl radical (•OH) from M⁺ |

| 189/191/193 | [C₆H₃BrCl]⁺ | Loss of carboxyl group (•COOH) from M⁺ |

Experimental Protocols & Workflows

The following sections detail standardized methodologies for acquiring the spectral data.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a solid organic sample like this compound involves sample preparation followed by sequential or parallel spectroscopic measurements.

Caption: Workflow from sample preparation to structural analysis.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound for ¹³C NMR (a ¹H NMR can be run on the same sample). For ¹H NMR only, 5-10 mg is sufficient.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H spectrum using a standard single-pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

-

Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press.

-

Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

-

-

Instrument Setup & Acquisition:

-

Place the pellet into the sample holder in the IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small quantity of the solid sample into the instrument, typically via a direct insertion probe.

-

The probe is heated in the high-vacuum source of the mass spectrometer, causing the sample to vaporize.

-

-

Ionization and Analysis:

-

The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions (the molecular ion and various fragment ions) are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

A detector measures the abundance of each ion.

-

-

Data Interpretation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺) and analyze its isotopic cluster to confirm the presence of bromine and chlorine.

-

Analyze the major fragment ions to deduce the structure and fragmentation pathways. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

-

References

4-Bromo-2-chlorobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorobenzoic acid, a dihalogenated derivative of benzoic acid, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers versatile reactivity, making it an important intermediate in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis methodologies, and applications of this compound. Detailed experimental protocols for key synthesis routes are presented, alongside a summary of its quantitative data in structured tables and visual representations of synthetic workflows to facilitate understanding and application in research and development.

Introduction

This compound, with the chemical formula C₇H₄BrClO₂, is a crystalline solid that has garnered significant attention in the field of organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the benzene ring imparts a high degree of functionality and allows for selective chemical transformations. This versatility has established this compound as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide aims to provide a thorough technical resource for professionals engaged in research and development involving this compound.

Discovery and History

The precise historical moment of the first synthesis or "discovery" of this compound is not prominently documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader exploration of halogenated benzoic acid derivatives that commenced in the 19th and early 20th centuries, a period of intense activity in synthetic organic chemistry. Early investigations into the electrophilic substitution reactions of aromatic compounds laid the groundwork for the preparation of a vast number of substituted benzoic acids.

The systematic study of directing effects of substituents on the benzene ring by chemists of that era would have provided the theoretical framework for the controlled synthesis of dihalogenated benzoic acids. While a singular "discovery" paper for this compound is not apparent, its existence is a logical outcome of the systematic application of well-established reactions such as halogenation and oxidation of substituted toluenes. The history of its synthesis is therefore a part of the larger narrative of the development of synthetic methodologies for creating tailored aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 59748-90-2 | [1][2] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 171-175 °C | |

| Boiling Point | 319.1 °C (predicted) | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| IUPAC Name | This compound | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are detailed protocols for some of the common synthetic approaches.

Oxidation of 4-Bromo-2-chlorotoluene

One of the most direct methods for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 4-bromo-2-chlorotoluene. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorotoluene (1 equivalent).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of pyridine and water or aqueous potassium hydroxide.

-

Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (typically 2-3 equivalents) in portions to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings.

-

Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic.

-

The this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

-

Halogenation and Subsequent Oxidation

An alternative strategy involves the halogenation of a suitable precursor followed by oxidation. For instance, one could start with 2-chlorotoluene, brominate it to introduce the bromine atom at the 4-position, and then oxidize the methyl group.

Experimental Protocol: Bromination of 2-Chlorotoluene and Subsequent Oxidation

Step 1: Bromination of 2-Chlorotoluene

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer, place 2-chlorotoluene (1 equivalent) and a catalytic amount of iron filings or iodine.

-

Bromine Addition: Slowly add liquid bromine (1 equivalent) from the dropping funnel. The reaction is typically carried out at room temperature or with gentle heating. An inert solvent like carbon tetrachloride or dichloromethane can be used.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 4-bromo-2-chlorotoluene.

-

Step 2: Oxidation of 4-Bromo-2-chlorotoluene

-

Follow the oxidation protocol as described in Section 4.1.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively functionalize the carboxylic acid group (e.g., through esterification or amidation) and to participate in cross-coupling reactions at the bromine and chlorine positions.

While specific signaling pathways directly modulated by this compound itself are not widely reported, its derivatives are of significant interest. For instance, it can serve as a scaffold for the development of inhibitors of various enzymes or ligands for receptors where the specific halogen substitution pattern is crucial for binding affinity and selectivity.

The logical relationship for its application in drug discovery generally follows a path of scaffold synthesis, diversification through chemical modifications, and subsequent biological screening.

Conclusion

This compound is a synthetically valuable compound with a rich potential for applications in medicinal chemistry and materials science. While the specific details of its initial discovery are not prominently recorded, its synthesis is based on well-established principles of organic chemistry. The methodologies outlined in this guide provide a practical framework for its preparation and utilization. As the demand for novel and complex chemical entities continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery and other technological fields is set to increase.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling precautions for 4-Bromo-2-chlorobenzoic acid (CAS No: 59748-90-2). The information is compiled from safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and high toxicity to aquatic life.[1][2] It can also cause skin and eye irritation.[2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | Warning | 🌳 |

Source: Sigma-Aldrich, PubChem.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 59748-90-2 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol [2][4] |

| Appearance | Solid[1] |

| Melting Point | 171-175 °C[1] |

| Flash Point | Not applicable[1] |

Safe Handling and Storage

Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[7][8]

-

Procedural Precautions: Avoid creating dust when handling the solid compound.[5][8][9] Avoid contact with skin, eyes, and clothing.[5][7][9] Keep containers tightly closed when not in use.[5][8][10]

Storage:

-

Keep containers tightly closed to prevent contamination and moisture ingress.[5][8][10]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[8][10][11]

-

The storage class code is 6.1C, for combustible, acute toxic category 3 compounds.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8][11]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6] Gloves must be inspected before use, and proper removal technique should be followed.[7][9]

-

Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[6] For significant exposure risk, a complete suit protecting against chemicals may be necessary.[9]

-

-

Respiratory Protection: If dust formation is likely or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type N95 or P1).[1][8][10]

First-Aid Measures

The following diagram outlines the immediate steps to take in case of accidental exposure.

References

- 1. This compound 97 59748-90-2 [sigmaaldrich.com]

- 2. This compound | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and analysis, and visualizes a common synthetic pathway, serving as a vital resource for researchers, chemists, and professionals in drug development.

Commercially Available this compound: A Comparative Overview

A variety of chemical suppliers offer this compound, with purities and prices varying. For researchers and procurement managers, a clear comparison of available options is crucial for making informed decisions based on experimental needs and budgetary constraints. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 664014 | 97% | 5g, 25g | $27.07 (5g) |

| Chem-Impex | 02235 | ≥ 97% (HPLC) | 5g, 25g, 100g, 250g, 1kg | $18.53 (5g), $60.99 (25g), $160.84 (100g), $293.24 (250g), $999.70 (1kg)[1] |

| TCI America | B1407 | >98.0% (T) | 1g, 5g, 25g | - |

| Advent Bio | C1746 | - | Small and bulk quantities | Inquire for pricing[2] |

| Biosynth | FB19082 | - | - | Inquire for pricing[3] |

| Henan Fengda Chemical Co., Ltd. | - | 98% | 1kg, 1000kg | $0.10 - $5.00 / kg[4] |

| Zhuozhou Wenxi Import and Export Co., Ltd. | - | 99%+ HPLC | - | $10.00 - $15.00 / kg[4] |

| Career Henan Chemical Co. | - | 98% | 1kg | $1.00 / kg[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its application in research and development. The following sections provide step-by-step protocols based on established chemical literature.

Synthesis of this compound via Bromination of 2-Chlorobenzoic Acid

This protocol describes a method for the synthesis of 5-bromo-2-chlorobenzoic acid, a regioisomer of the target compound, which highlights a general approach to the bromination of a substituted benzoic acid. A similar principle can be adapted for the synthesis of this compound, potentially by starting with a different precursor or modifying reaction conditions to favor the desired isomer.

Materials:

-

2-chlorobenzoic acid

-

Concentrated sulfuric acid

-

N-Bromosuccinimide (NBS)

-

Sodium sulfite

-

Potassium sulfide (optional, as a catalyst)

-

Ice-water bath

-

Acetic acid aqueous solution (40%)

-

Standard laboratory glassware (four-hole bottle, stirrer, etc.)

Procedure:

-

In a 250mL four-hole bottle, add 4.7g (0.03mol) of 2-chlorobenzoic acid and 40mL of concentrated sulfuric acid.

-

Add 2.269g (0.018mol) of sodium sulfite and stir the mixture at 10°C for 20 minutes until the solution is clarified.

-

Add 3.204g (0.018mol) of N-bromosuccinimide.